molecular formula C10H16NO3- B184906 1,1-Cyclohexanediacetic acid monoamide CAS No. 99189-60-3

1,1-Cyclohexanediacetic acid monoamide

Cat. No. B184906
CAS RN: 99189-60-3
M. Wt: 199.25 g/mol
InChI Key: QJGSJXLCJRXTRY-UHFFFAOYSA-N
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Description

1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin amide, has neurological properties . It is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin .


Synthesis Analysis

The synthesis of 1,1-Cyclohexanediacetic acid monoamide (CHDAAM) involves the amination of 1,1-Cyclohexane-diacetic anhydride (CDAAn) with aqueous ammonia . The reaction mixture is then neutralized, causing crude CHDAAM to precipitate and be filtered. The crude CHDAAM is then purified by crystallization from a solvent .


Molecular Structure Analysis

The molecular formula of 1,1-Cyclohexanediacetic acid monoamide is C10H17NO3 . Its molecular weight is 199.25 .


Chemical Reactions Analysis

The method for determining 1,1-Cyclohexanediacetic acid monoamide is based on the reaction of the carboxylic acid group of the compound with a mixture of potassium iodate and potassium iodide . This reaction forms a yellow-colored product in double distilled water .


Physical And Chemical Properties Analysis

1,1-Cyclohexanediacetic acid monoamide appears as a solid . Its melting point ranges from 141 to 146 °C . The initial boiling point and boiling range are predicted to be 443.6±18.0 °C .

Scientific Research Applications

Pharmaceutical Application: Antiepileptic Drug Synthesis

1,1-Cyclohexanediacetic acid monoamide is an important intermediate in the synthesis of Gabapentin , a potent antiepileptic drug. It is used in the development of formulations for treating epilepsy and for filing Abbreviated New Drug Applications (ANDA) with the FDA .

Analytical Studies and Quality Control

This compound is utilized in analytical studies and quality control during the commercial production of drugs like Rilpivirine. It helps ensure the consistency and safety of pharmaceutical products .

Neurological Research

Due to its neurological properties, 1,1-Cyclohexanediacetic acid monoamide is used in neurological research, particularly related to its parent compound Gabapentin, which has applications in treating neuropathic pain .

Future Directions

The process for the preparation of 1,1-Cyclohexanediacetic acid monoamide is a subject of ongoing research . It is a starting material for the production of l-(aminomethyl)cyclohexaneacetic acid, a pharmaceutical compound known as Gabapentin . Therefore, future directions may involve optimizing the synthesis process and exploring other potential applications of this compound.

properties

IUPAC Name

2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGSJXLCJRXTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349837
Record name 1,1-Cyclohexanediacetic acid monoamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Cyclohexanediacetic acid monoamide

CAS RN

99189-60-3
Record name 1,1-Cyclohexanediacetic acid monoamide
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URL https://commonchemistry.cas.org/detail?cas_rn=99189-60-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Cyclohexanediacetic acid monoamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-cyclohexanediacetic acid monoamide
Source European Chemicals Agency (ECHA)
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Record name 1,1-CYCLOHEXANEDIACETIC ACID MONOAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1,1-Cyclohexanediacetic acid monoamide in the synthesis of Gabapentin?

A: 1,1-Cyclohexanediacetic acid monoamide is a crucial precursor in the synthesis of Gabapentin lactam, which itself is a penultimate intermediate in the production of Gabapentin []. The research highlights a novel and efficient method for synthesizing Gabapentin lactam from 1,1-Cyclohexanediacetic acid monoamide using a Hofmann reaction with various chlorinating agents []. This new approach offers a potentially advantageous alternative to traditional synthetic routes.

Q2: Can you elaborate on the novel process for Gabapentin lactam synthesis described in the research using 1,1-Cyclohexanediacetic acid monoamide?

A: The research introduces a novel method for synthesizing Gabapentin lactam from 1,1-Cyclohexanediacetic acid monoamide, employing a Hofmann reaction []. This reaction typically involves converting an amide to an amine with a one-carbon atom reduction.

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